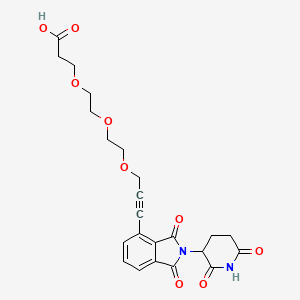
Thalidomide-propargyl-O-PEG2-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-propargyl-O-PEG2-C2-acid is a synthesized compound that incorporates a thalidomide-based cereblon ligand, a polyethylene glycol (PEG) linker, and a terminal alkyne group. This compound is primarily used in the field of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug discovery and development. The compound is designed for conjugation to target proteins, facilitating their degradation via the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-propargyl-O-PEG2-C2-acid involves several steps:
Thalidomide Derivatization: Thalidomide is first modified to introduce a functional group that can be linked to the PEG chain.
PEG Linker Attachment: A PEG2 linker is then attached to the modified thalidomide. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Propargyl Group Introduction: The terminal alkyne group (propargyl) is introduced to the PEG linker, enabling the compound to participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as chromatography to remove impurities.
Quality Control: The final product undergoes rigorous quality control tests, including NMR and mass spectrometry, to confirm its structure and purity
Chemical Reactions Analysis
Types of Reactions
Thalidomide-propargyl-O-PEG2-C2-acid undergoes several types of chemical reactions:
Click Chemistry: The terminal alkyne group allows the compound to participate in CuAAC reactions with azide-containing molecules
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the PEG linker
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings
Coupling Reagents: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for attaching the PEG linker
Major Products
The major products formed from these reactions include conjugates with various biomolecules, such as peptides, proteins, and other small molecules .
Scientific Research Applications
Thalidomide-propargyl-O-PEG2-C2-acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways
Medicine: Employed in the development of PROTACs for targeted protein degradation, which has potential therapeutic applications in cancer and other diseases
Industry: Used in the production of advanced materials and nanotechnology
Mechanism of Action
Thalidomide-propargyl-O-PEG2-C2-acid exerts its effects through the following mechanisms:
Cereblon Binding: The thalidomide-based cereblon ligand binds to the cereblon protein, a component of the E3 ubiquitin ligase complex
Protein Degradation: The compound facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome
Pathways Involved: The ubiquitin-proteasome pathway is the primary pathway involved in the mechanism of action
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-PEG2-propargyl: Similar structure but with slight variations in the linker or functional groups
Thalidomide-PEG2-C2-NH2: Another PROTAC linker with an amine group instead of a propargyl group
Uniqueness
Thalidomide-propargyl-O-PEG2-C2-acid is unique due to its specific combination of a thalidomide-based cereblon ligand, a PEG2 linker, and a terminal alkyne group. This unique structure allows it to participate in click chemistry reactions and facilitates targeted protein degradation .
Properties
Molecular Formula |
C23H24N2O9 |
|---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
3-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]prop-2-ynoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C23H24N2O9/c26-18-7-6-17(21(29)24-18)25-22(30)16-5-1-3-15(20(16)23(25)31)4-2-9-32-11-13-34-14-12-33-10-8-19(27)28/h1,3,5,17H,6-14H2,(H,27,28)(H,24,26,29) |
InChI Key |
FCTRJXVUQRIZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















